Product packaging for 1-Bromo-2,3-diethoxybenzene(Cat. No.:)

1-Bromo-2,3-diethoxybenzene

Cat. No.: B13641673
M. Wt: 245.11 g/mol
InChI Key: IAQCHGYBUXQGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2,3-diethoxybenzene (CAS Number: 54497-24-4) is a brominated aromatic compound featuring two ethoxy functional groups. This structure classifies it as a halogenated ether and makes it a valuable building block in organic synthesis and materials science research. The bromine atom on the benzene ring serves as a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for creating complex biaryl structures and functionalized polymers. Researchers utilize this compound in the synthesis of advanced materials. For instance, structurally similar bromo-diethoxybenzene derivatives are key intermediates in developing polymers like poly(aryl ether ketone)s, which are high-performance engineering plastics noted for their thermal stability and mechanical strength . The incorporation of such brominated monomers can introduce cross-linkable sites into polymer chains, enhancing the material's glass-transition temperature and dimensional stability . In other synthetic pathways, related dibromo-diethoxybenzene compounds are used to synthesize dyes and organic pigments . As a reagent, this compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO2 B13641673 1-Bromo-2,3-diethoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-2,3-diethoxybenzene

InChI

InChI=1S/C10H13BrO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

IAQCHGYBUXQGNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)OCC

Origin of Product

United States

Ii. Methodologies for the Synthesis of 1 Bromo 2,3 Diethoxybenzene and Its Analogues

Direct Bromination Approaches

Direct bromination involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. For activated systems like diethoxybenzenes, this is typically achieved through electrophilic aromatic substitution (EAS), where the electron-rich aromatic ring attacks an electrophilic bromine species. The success of this approach hinges on controlling the reaction's regioselectivity and optimizing conditions to maximize the yield of the desired isomer.

Electrophilic aromatic substitution is the most common method for preparing aryl bromides. nih.gov The reaction mechanism generally involves two steps: the attack of the aromatic π-system on an electrophile (Br⁺) to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the deprotonation of this intermediate to restore the ring's aromaticity. libretexts.orguci.edu For benzene (B151609) itself, a relatively unreactive aromatic, the bromination with molecular bromine (Br₂) requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to increase the electrophilicity of the bromine. masterorganicchemistry.com

However, the substrate , which would be 1,2-diethoxybenzene to yield the target compound, is highly activated. The two ethoxy groups are strong electron-donating groups through resonance, significantly increasing the nucleophilicity of the benzene ring. nsf.gov This high reactivity often allows for bromination to occur under milder conditions, sometimes without the need for a strong Lewis acid catalyst. wku.eduwku.edu Common brominating reagents for such activated systems include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). wikipedia.org

The directing effects of the substituents on the aromatic ring are the most critical factor in controlling the position of bromination. Alkoxy groups, such as ethoxy groups, are powerful ortho-, para-directors. msu.edu In the case of 1,2-diethoxybenzene, the precursor to 1-Bromo-2,3-diethoxybenzene (by IUPAC nomenclature, this implies bromination at the C3 position of 1,2-diethoxybenzene), the incoming electrophile is directed to the positions ortho and para to the oxygen atoms.

The possible positions for monosubstitution on 1,2-diethoxybenzene are C3, C4, C5, and C6.

Positions 4 and 5: These are para to one ethoxy group and ortho to the other. They are highly activated by both groups and are sterically accessible.

Positions 3 and 6: These are ortho to one ethoxy group and meta to the other. They are less activated than the 4 and 5 positions.

Therefore, the electrophilic bromination of 1,2-diethoxybenzene is expected to yield primarily 4-bromo-1,2-diethoxybenzene, with the 3-bromo isomer (which corresponds to this compound) being a minor product. Achieving high selectivity for the 3-bromo isomer via direct electrophilic substitution is challenging due to both electronic and steric factors. Studies on the closely related analogue, 1,2-dimethoxybenzene (veratrole), consistently show that bromination overwhelmingly favors the 4-position. mdma.ch Research has demonstrated that steric hindrance from the substituent can influence the ortho:para ratio. nsf.govnih.gov While ethoxy groups are larger than methoxy groups, the electronic directing effect to the 4-position typically dominates.

Table 1: Regioselectivity in the Bromination of 1,2-Dialkoxybenzene Analogues

SubstrateBrominating ReagentSolventMajor ProductMinor Product(s)Reference
1,2-DimethoxybenzeneNBSAcetonitrile4-Bromo-1,2-dimethoxybenzeneNot Reported nih.gov
1,2-DimethoxybenzeneBr₂Acetic Acid4-Bromo-1,2-dimethoxybenzeneDibromo- and other isomers wku.edu
(+)-Catechin (a related polyhydroxylated system)Br₂Ethanol8-Bromocatechin6-Bromocatechin usda.gov

While highly activated rings like 1,2-diethoxybenzene can react with bromine directly, catalysts are often employed to increase the reaction rate and potentially influence selectivity. acs.org Lewis acids such as FeBr₃, AlCl₃, and FeCl₃ are standard catalysts that function by coordinating with the brominating agent (e.g., Br₂), weakening the Br-Br bond and generating a more potent electrophile. masterorganicchemistry.commasterorganicchemistry.com

For activated substrates, milder catalysts or catalyst-free systems are often preferred to prevent over-bromination (the formation of di- or tri-brominated products). wku.edu Zeolites and other solid acid catalysts have also been explored as reusable and sometimes more selective alternatives to traditional Lewis acids. nih.gov In many modern procedures using N-Bromosuccinimide (NBS) on activated rings, no external catalyst is required, as the polarity of the solvent can be sufficient to facilitate the reaction. wku.edumdma.ch

The choice of solvent can have a profound impact on the rate, yield, and sometimes even the selectivity of electrophilic bromination. quora.com Solvents can influence the reaction by stabilizing the charged arenium ion intermediate that forms during the substitution. Polar solvents are generally better at stabilizing this intermediate, which can lower the activation energy and accelerate the reaction. quora.com

For the bromination of alkoxybenzenes, a significant rate enhancement has been observed when switching from nonpolar solvents like carbon tetrachloride (CCl₄) to polar aprotic solvents like acetonitrile (CH₃CN). mdma.ch In one study, the bromination of various methoxy-substituted benzenes and naphthalenes with NBS was found to be dramatically faster in acetonitrile than in carbon tetrachloride, allowing reactions to proceed at room temperature instead of requiring heat. mdma.ch The increased solubility of NBS in acetonitrile and the solvent's ability to promote an ionic mechanism are credited for this improvement. mdma.ch Acetic acid is another commonly used solvent that can participate in the reaction mechanism and help to solvate the intermediates. oc-praktikum.de

Table 2: Effect of Solvent on the Bromination of 1,4-Dimethoxybenzene with NBS

SolventTemperature (°C)Time (h)Yield (%)Reference
Carbon Tetrachloride (CCl₄)80498 mdma.ch
Acetonitrile (CH₃CN)25199 mdma.ch

Traditional bromination methods often rely on hazardous reagents and solvents, leading to significant environmental and safety concerns. wku.edunih.gov The use of elemental bromine, a toxic and corrosive liquid, and chlorinated solvents like dichloromethane and carbon tetrachloride, which are suspected carcinogens, are prime examples. wku.edunih.gov Green chemistry seeks to mitigate these issues by developing safer and more sustainable alternatives. beyondbenign.org

A key aspect of green bromination is the replacement of hazardous molecular bromine. nih.gov

N-Bromosuccinimide (NBS): As a crystalline solid, NBS is significantly easier and safer to handle than liquid bromine. wikipedia.orgmasterorganicchemistry.com It provides a low, steady concentration of electrophilic bromine, which can also help to prevent over-reaction. masterorganicchemistry.com

In Situ Bromine Generation: This approach avoids the transport and handling of bulk bromine by generating it directly within the reaction vessel. nih.govnih.gov A common method involves the oxidation of a stable bromide salt, such as potassium bromide (KBr) or hydrobromic acid (HBr), with an environmentally benign oxidant like hydrogen peroxide (H₂O₂) or Oxone. acs.orgnih.gov The byproducts are typically water or inorganic salts, which are much less harmful than the waste from traditional methods. nih.gov

Other N-bromo Reagents: Reagents like Tribromoisocyanuric acid (TBCA) have been developed as efficient solid brominating agents that can be used in green solvents like water or methanol. researchgate.net

The replacement of chlorinated solvents is another critical goal. As demonstrated, polar aprotic solvents like acetonitrile can be more effective and are generally considered less toxic than halogenated hydrocarbons. wku.edumdma.ch Other solvents explored for greener bromination include water, alcohols, and ionic liquids. nih.govresearchgate.netresearchgate.net Catalyst-free systems or the use of recyclable solid catalysts also contribute to a more sustainable process by reducing waste and simplifying purification. wku.edunih.gov

Table 3: Comparison of Traditional vs. Green Bromination Approaches

ParameterTraditional ApproachGreen Alternative
Bromine Source Molecular Bromine (Br₂)N-Bromosuccinimide (NBS), In situ generation (e.g., KBr/H₂O₂)
Solvent Carbon Tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂)Acetonitrile (CH₃CN), Water, Alcohols
Catalyst Stoichiometric Lewis Acids (FeBr₃, AlCl₃)Catalyst-free (for activated rings), Reusable solid acids (Zeolites)
Safety/Handling High (corrosive, toxic liquid Br₂ and solvents)Improved (solid reagents, less toxic solvents)

Green Chemistry Principles in Bromination Reactions

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysis represents a significant advancement in the sustainable synthesis of aryl bromides and their derivatives. These processes utilize catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach offers considerable advantages, including simplified catalyst separation from the product, potential for catalyst recycling and reuse, and often milder reaction conditions compared to homogeneous methods.

For the synthesis of biaryls from aryl halides, heterogeneous palladium catalysts, such as palladium supported on carbon (Pd/C), have been effectively employed. rsc.org These systems can facilitate cross-coupling reactions in more environmentally benign solvent systems, like dimethylacetamide–water mixtures, while minimizing the homocoupling by-products often seen with other methods. rsc.org The efficiency of such catalysts can be high, with studies showing that bio-supported palladium nanoparticles can be recycled multiple times without a significant loss of activity, maintaining high product yields. rsc.org The use of these recyclable, phosphine-free catalysts in water further enhances the green credentials of the synthesis process. rsc.org

Table 1: Examples of Heterogeneous Catalysis in Aryl Halide Reactions

Aryl Halide Coupling Partner Catalyst System Solvent Outcome Reference
Phenylboronic Acid Various Aryl Halides Pd/C DMA–H₂O Good to high yields of biaryls rsc.org
Iodobenzene Phenylboronic Acid Bio-supported Pd NPs Water 86% yield after five cycles rsc.org

Cross-Coupling Strategies for Aryl Bromide Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For compounds like this compound, which are themselves aryl bromides, these strategies are primarily used to modify the molecule by coupling it with other organic fragments. The bromine atom serves as an excellent leaving group, making the compound a versatile precursor for a variety of coupling reactions catalyzed by transition metals.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov The versatility and functional group tolerance of these reactions make them indispensable tools. Aryl bromides are common substrates in these transformations due to their optimal reactivity balance—more reactive than aryl chlorides but more stable and accessible than aryl iodides.

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. This compound can act as the organic halide precursor in this reaction to form a new carbon-carbon bond. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, a suitable ligand like XPhos, and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). scholaris.carsc.orgbeilstein-journals.org The choice of solvent often involves aqueous mixtures, for instance, dioxane/water or toluene/water. scholaris.cabeilstein-journals.org This methodology is highly valued for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Aryl Bromides

Aryl Bromide Boronic Acid/Ester Catalyst/Ligand Base/Solvent Yield Reference
1-Bromo-3,5-dimethoxybenzene Phenylboronic Acid Pd-PEPPSI-CMP K₂CO₃ / MeOH 98% rsc.org
4-Bromonitrobenzene 2-phenyl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole Pd(OAc)₂ / PCy₃ K₃PO₄·H₂O / Toluene-H₂O 91% beilstein-journals.org
1-Bromo-2,5-dimethoxybenzene Phenylboronic Acid PdNP@PPh₂–SiO₂ K₂CO₃ / H₂O Good researchgate.net

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, such as an aryl bromide, catalyzed by palladium. wikipedia.org this compound is a suitable substrate for this reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org While organotin reagents are stable to air and moisture, their toxicity is a significant drawback. wikipedia.org Nevertheless, the Stille reaction remains a powerful tool, particularly when other coupling methods fail. Optimization often involves a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand such as XPhos. nih.gov

Table 3: Examples of Stille Coupling with Aryl Bromides

Aryl Bromide Organostannane Catalyst/Ligand Conditions Yield Reference
Diazocine Bromide 4-Bromotoluene Pd(OAc)₂ / XPhos CsF, Dioxane, 100°C 71-84% nih.gov
1-Bromo-4-nitrobenzene Stannylated Diazocine Pd(OAc)₂ / XPhos CsF, Dioxane, 100°C 89% nih.gov

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. nih.gov As an aryl bromide, this compound can be utilized in Heck reactions to introduce vinyl groups onto the aromatic ring. The reaction is typically performed with a palladium catalyst like Pd(OAc)₂ and often requires a phosphine ligand, especially for less reactive bromo derivatives. nih.gov Common bases include NaOAc and Et₃N. nih.govresearchgate.net The reaction can be influenced by steric and electronic effects of the substituents on the aryl halide. nih.gov

Table 4: Representative Heck Coupling Reactions

Aryl Halide Alkene Catalyst Base/Solvent Outcome Reference
Aryl Iodides 1-(3-hydropropoxy)buta-1,3-dienes Pd(AcO)₂ NaAcO / MeCN Good yields nih.gov
Aryl Bromides Allenols Pd(AcO)₂ / PPh₃ NaAcO Regio- and stereoselective nih.gov
1-Bromo-4-nitrobenzene Styrene Pd-NHC complexes Na₂CO₃ / DMA High conversion researchgate.net

Other Transition Metal-Catalyzed Syntheses

While palladium is the most prominent metal in cross-coupling chemistry, other transition metals, notably nickel and copper, also catalyze important transformations involving aryl bromides. nih.govyoutube.comnih.gov These alternative metals can offer different reactivity, selectivity, and cost-effectiveness.

Nickel catalysts, for example, can be particularly effective for coupling aryl bromides. nih.gov In some systems, a bipyridine-ligated nickel catalyst has been shown to react selectively with aryl bromides over aryl triflates. nih.gov The combination of two different metal catalysts, such as nickel and palladium, in a single pot can enable novel transformations, like the cross-Ullman reaction of aryl bromides with aryl triflates, that are not possible with a single metal. nih.gov Nickel catalysis has also been developed for the reductive coupling of aryl bromides with alkyl bromides, offering a different approach to C-C bond formation that is highly functional-group tolerant. nih.gov

Copper-catalyzed reactions, while historically older, continue to be developed for modern synthetic challenges. Copper(I) bromide (CuBr) has been used to catalyze the formation of carbon-sulfur bonds by coupling aryl iodides and activated aryl bromides with thiols. nih.gov The Sandmeyer reaction, a classic method for converting anilines to aryl bromides via a diazonium salt intermediate, often utilizes copper(I) bromide to facilitate the transformation. youtube.com

Table 5: Examples of Other Transition Metal-Catalyzed Reactions with Aryl Halides

Metal Catalyst Reaction Type Substrates Key Features Reference
Nickel Cross-Ullman Aryl Bromides + Aryl Triflates Orthogonal reactivity with a Pd catalyst nih.gov
Nickel Reductive Coupling Aryl Bromides + Alkyl Bromides High functional group tolerance nih.gov
Copper C-S Coupling Activated Aryl Bromides + Thiols Utilizes CuBr with a phosphazene base nih.gov

Derivatization of Precursor Compounds

The derivatization of readily available starting materials is a cornerstone of organic synthesis. For this compound, two primary retrosynthetic disconnections are logical: the formation of the ether linkages on a pre-brominated catechol or resorcinol derivative, or the selective bromination of a diethoxybenzene isomer.

A versatile and widely used method for the preparation of ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.org In the context of synthesizing this compound, this strategy would involve the di-etherification of a brominated catechol. The most direct precursor for this route would be 3-bromocatechol.

The general reaction proceeds in two main steps. First, the phenolic hydroxyl groups of the brominated catechol are deprotonated by a suitable base to form a more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH), which offers the advantage of forming hydrogen gas as the only byproduct, or alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH). youtube.com The choice of base can be critical, as incomplete deprotonation can lead to a mixture of mono- and di-etherified products.

Once the dianion is formed, it is reacted with an ethylating agent. Common ethylating agents include ethyl halides (such as ethyl iodide or ethyl bromide) and diethyl sulfate. wikipedia.orgepa.gov Diethyl sulfate is a potent and efficient ethylating agent, often used in industrial settings. wikipedia.orgepa.gov The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction pathway.

Table 1: Key Reagents in the Williamson Ether Synthesis of this compound from 3-Bromocatechol

Role Reagent Examples Function
Starting Material3-BromocatecholProvides the brominated aromatic core.
BaseSodium Hydride (NaH), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Deprotonates the phenolic hydroxyl groups to form the nucleophilic phenoxide.
Ethylating AgentEthyl Iodide (CH₃CH₂I), Ethyl Bromide (CH₃CH₂Br), Diethyl Sulfate ((CH₃CH₂)₂SO₄)Provides the ethyl groups for the ether linkages.
SolventDimethylformamide (DMF), AcetonitrileProvides a suitable medium for the SN2 reaction.

It is important to note that while 3-bromocatechol is the ideal starting material for the synthesis of this compound, other brominated catechols or resorcinols could be used to generate isomeric products. For instance, the etherification of 4-bromocatechol would lead to 1-bromo-3,4-diethoxybenzene. The specific starting material is therefore crucial for obtaining the desired isomer.

An alternative synthetic approach is the direct bromination of a diethoxybenzene isomer. For the target compound, 1,2-diethoxybenzene (also known as veratrole) would be the required starting material. This reaction falls under the category of electrophilic aromatic substitution. pearson.com The two ethoxy groups on the benzene ring are activating and ortho-, para-directing. pearson.com This means they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves.

In the case of 1,2-diethoxybenzene, the two ethoxy groups are adjacent. The positions ortho to the first ethoxy group are the 3- and 6-positions, while the para position is the 4-position. Similarly, for the second ethoxy group, the ortho positions are the 3- and 6-positions, and the para position is the 5-position. The 3- and 6-positions are ortho to one ethoxy group and meta to the other, while the 4- and 5-positions are para to one and meta to the other. The directing effects of both ethoxy groups will reinforce substitution at the 4- and 5-positions.

The bromination is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). chegg.com The catalyst polarizes the Br-Br bond, generating a more potent electrophile. The reaction solvent is often a non-polar organic solvent like dichloromethane or carbon tetrachloride.

A significant challenge in this approach is controlling the regioselectivity. Due to the activating nature of the two ethoxy groups, the aromatic ring is highly susceptible to electrophilic attack, and multiple bromination products are possible. The formation of this compound would require the electrophilic attack to occur at the 3-position. However, based on the directing effects, substitution at the 4-position to yield 1-bromo-3,4-diethoxybenzene is also highly probable. Steric hindrance from the adjacent ethoxy groups might influence the regiochemical outcome.

Table 2: Potential Products from the Monobromination of 1,2-Diethoxybenzene

Product Name Position of Bromine Rationale
This compound3-positionOrtho to one ethoxy group, meta to the other.
1-Bromo-3,4-diethoxybenzene4-positionPara to one ethoxy group, meta to the other.

Careful optimization of reaction conditions, such as temperature, reaction time, and the choice of brominating agent and catalyst, would be necessary to maximize the yield of the desired this compound isomer.

Advanced Synthetic Techniques and Scale-Up Considerations

For both the etherification and bromination routes, advanced synthetic techniques can be applied to improve reaction efficiency, reduce reaction times, and enhance safety, particularly when considering the transition from laboratory-scale synthesis to industrial production.

Microwave-assisted synthesis is a powerful tool that can significantly accelerate organic reactions. anton-paar.comrasayanjournal.co.in In the context of the Williamson ether synthesis, microwave irradiation can reduce reaction times from hours to minutes and often leads to higher yields. rasayanjournal.co.in This is due to the efficient and rapid heating of the reaction mixture by the microwave energy. anton-paar.com

For the bromination reaction, the use of molecular bromine poses significant safety and handling challenges, especially on a larger scale. youtube.com Continuous flow chemistry offers a safer and more scalable alternative. researchgate.netnih.gov In a flow reactor, small quantities of reactants are continuously mixed and reacted, which allows for better control of reaction parameters, such as temperature and stoichiometry. researchgate.netnih.gov This minimizes the risks associated with exothermic reactions and the handling of hazardous reagents like bromine. researchgate.netnih.gov

When scaling up the synthesis of this compound, several factors must be considered:

Process Safety: A thorough risk assessment is crucial, particularly for the bromination step. youtube.com This includes understanding the thermal hazards of the reaction and implementing appropriate engineering controls to prevent runaway reactions. youtube.com The use of less hazardous brominating agents or in-situ generation of bromine can also be considered. researchgate.netnih.gov

Environmental Considerations: The environmental impact of the chosen synthetic route should be evaluated. acsgcipr.org This includes the selection of greener solvents, minimizing waste generation, and considering the atom economy of the reactions. acsgcipr.org

Purification: On a larger scale, purification methods such as distillation or crystallization are often more practical and cost-effective than chromatography. The physical properties of this compound and its potential byproducts will dictate the most suitable purification strategy.

By carefully considering these factors and potentially employing advanced synthetic techniques, the synthesis of this compound can be optimized for both laboratory and industrial applications.

Iii. Chemical Reactivity and Mechanistic Studies of 1 Bromo 2,3 Diethoxybenzene

Nucleophilic Aromatic Substitution Reactions

Aromatic rings rich in electrons, such as 1-bromo-2,3-diethoxybenzene, are generally poor candidates for the classic SNAr (addition-elimination) mechanism of nucleophilic aromatic substitution. This pathway requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate, a condition not met by this substrate. libretexts.org Instead, nucleophilic substitution on this compound is expected to proceed under harsh conditions with very strong bases via an alternative pathway.

The most probable pathway for nucleophilic substitution on this compound is the elimination-addition mechanism , which involves a highly reactive benzyne (B1209423) intermediate. libretexts.orgmasterorganicchemistry.com This two-step process is initiated by a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, which abstracts a proton from the position ortho to the bromine atom. libretexts.org The subsequent elimination of the bromide ion generates a transient and highly strained 2,3-diethoxybenzyne intermediate. masterorganicchemistry.comlibretexts.org

This reactive benzyne intermediate is then rapidly attacked by a nucleophile present in the reaction mixture (e.g., the amide ion, NH₂⁻). The addition of the nucleophile can occur at either of the two carbons of the former triple bond, followed by protonation to yield the final product(s). youtube.com

The substrate scope for this reaction is dictated by the requirement of a very strong, non-nucleophilic base for the initial elimination step. Typical nucleophiles that can participate in the subsequent addition step include amines and alkoxides.

The two ethoxy groups on the benzene (B151609) ring exert a profound influence on the course of nucleophilic substitution.

Deactivation towards SNAr: The ethoxy groups are powerful electron-donating groups through resonance. They increase the electron density of the aromatic ring, making it less electrophilic and thus highly unreactive toward the addition-elimination (SNAr) pathway, which relies on nucleophilic attack on an electron-poor ring. libretexts.org

Directing Effect in the Benzyne Mechanism: In the elimination-addition pathway, the alkoxy groups play a crucial directing role. For the initial deprotonation, a proton must be located ortho to the bromine leaving group. In this compound, there is only one such proton, at the C4 position. Abstraction of this proton by a strong base like NaNH₂ would lead to the formation of a single regioisomer of the benzyne intermediate: 3,4-diethoxybenzyne .

The subsequent nucleophilic attack on this unsymmetrical benzyne intermediate can lead to two possible regioisomeric products. The nucleophile can add to C3 (proximal to the remaining ethoxy group) or C4. The electronic and steric effects of the ethoxy groups will influence the regioselectivity of this addition step, potentially leading to a mixture of the 3- and 4-substituted diethoxy-aniline or phenol (B47542) products.

Organometallic Transformations

The carbon-bromine bond in this compound is the primary site for organometallic transformations. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, converting the relatively inert aryl bromide into highly reactive organometallic intermediates.

Lithium-halogen exchange is a rapid and efficient method for converting aryl bromides into the corresponding aryllithium compounds. wikipedia.orgbyu.edu This reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). harvard.eduorgsyn.org

The reaction is a kinetically controlled process where the equilibrium favors the formation of the more stable organolithium species. wikipedia.orgharvard.edu The presence of alkoxy groups ortho to the halogen can accelerate the rate of exchange, a phenomenon potentially attributed to the coordination of the oxygen atom with the lithium reagent. wikipedia.org

For this compound, the reaction proceeds as follows: C₆H₃(OCH₂CH₃)₂Br + R-Li → C₆H₃(OCH₂CH₃)₂Li + R-Br

The resulting 2,3-diethoxyphenyllithium is a powerful nucleophile and a strong base. It is typically generated in situ and immediately used in subsequent reactions by quenching with an electrophile.

ElectrophileReagentProduct
Carbon DioxideCO₂ then H₃O⁺2,3-Diethoxybenzoic acid
AldehydeR'CHO then H₃O⁺(2,3-Diethoxyphenyl)(R')methanol
KetoneR'R''CO then H₃O⁺(2,3-Diethoxyphenyl)(R')(R'')methanol
DimethylformamideDMF then H₃O⁺2,3-Diethoxybenzaldehyde

The Grignard reagent, 2,3-diethoxyphenylmagnesium bromide , can be synthesized by the reaction of this compound with magnesium metal turnings in an anhydrous ether solvent like THF. wikipedia.org An initiator, such as a small crystal of iodine, may be required to activate the magnesium surface. googleapis.com

C₆H₃(OCH₂CH₃)₂Br + Mg → C₆H₃(OCH₂CH₃)₂MgBr

The resulting Grignard reagent is a versatile organometallic species that behaves as a strong nucleophile. wikipedia.org It is widely used in organic synthesis for the formation of new carbon-carbon bonds. Its reactivity is similar to that of the corresponding organolithium reagent, although it is generally considered less basic and less reactive.

Table of Representative Grignard Reactions:

Reactant ClassExample ReactantProduct
AldehydeAcetaldehyde1-(2,3-Diethoxyphenyl)ethanol
KetoneAcetone2-(2,3-Diethoxyphenyl)propan-2-ol
EsterEthyl acetate2-(2,3-Diethoxyphenyl)propan-2-ol
Carbon DioxideCO₂2,3-Diethoxybenzoic acid

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The key initial step in the catalytic cycles of these reactions is the oxidative addition of the aryl bromide to a low-valent transition metal center, typically palladium(0). libretexts.org In this step, the metal inserts into the carbon-bromine bond, forming an organopalladium(II) complex.

While electron-donating groups, such as the two ethoxy groups, can decrease the rate of oxidative addition compared to electron-deficient aryl halides, numerous catalyst systems have been developed that effectively couple these electron-rich substrates. nsf.gov This reactivity makes this compound a valuable building block for complex molecules.

Common cross-coupling reactions involving this initial step include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid) to form a biaryl structure. libretexts.orgfishersci.co.ukharvard.edu

Heck Reaction: Coupling with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl alkyne. wikipedia.orglibretexts.orgnih.gov

Buchwald-Hartwig Amination: Coupling with an amine to form an arylamine. organic-chemistry.orgalfa-chemistry.com

Table of Exemplary Cross-Coupling Reactions for Structurally Similar Dimethoxybenzenes:

ReactionCoupling PartnerCatalyst System (Typical)Product TypeYield (Example)Reference
Suzuki-MiyauraPhenylboronic acidPd-PEPPSI-CMP, K₂CO₃, MeOH3,5-Dimethoxybiphenyl98% rsc.org
Sonogashira3,5-DimethoxyphenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NBis(3,5-dimethoxyphenyl)acetylene- nih.gov
Buchwald-HartwigBenzamide[(cinnamyl)PdCl]₂, t-BuXPhosN-(3,5-Dimethoxyphenyl)benzamide- rsc.org

Electrophilic Transformations at the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene derivatives. The general mechanism involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. byjus.com For this compound, the rate and regioselectivity of these reactions are dictated by the combined electronic and steric effects of the substituents.

The two ethoxy groups at positions 2 and 3 strongly activate the aromatic ring towards electrophilic substitution through resonance donation of their lone pairs of electrons. The bromine atom at position 1, while deactivating the ring inductively, also directs incoming groups to the ortho and para positions via resonance. libretexts.org

The directing effects of the substituents can be summarized as follows:

-OEt (Ethoxy) groups: Strongly activating, ortho, para-directing.

-Br (Bromo) group: Deactivating, ortho, para-directing.

In this compound, the positions available for substitution are C4, C5, and C6. The directing influence of the substituents on these positions is as follows:

Position C4: ortho to the C3-ethoxy group and meta to the C2-ethoxy and C1-bromo groups.

Position C5: para to the C2-ethoxy group, meta to the C1-bromo and C3-ethoxy groups.

Position C6: ortho to the C1-bromo and C2-ethoxy groups.

Given that the activating effect of the ethoxy groups is dominant, substitution is most likely to be directed by them. The C6 position is sterically hindered by the adjacent bromine and ethoxy groups. The C4 and C5 positions are more accessible. Between C4 and C5, the C5 position is para to one ethoxy group, which often leads to the major product due to reduced steric hindrance compared to the ortho position. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position, followed by the C4 position.

While specific studies on this compound are not prevalent, research on analogous compounds like 1-bromo-3,5-dimethoxybenzene, which undergoes nitration, supports the powerful directing effects of alkoxy groups in such systems. chemdad.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagents Reaction Type Predicted Major Product
HNO₃, H₂SO₄ Nitration 1-Bromo-2,3-diethoxy-5-nitrobenzene
Br₂, FeBr₃ Bromination 1,5-Dibromo-2,3-diethoxybenzene
SO₃, H₂SO₄ Sulfonation 4-Bromo-5,6-diethoxybenzenesulfonic acid

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile.

In this compound, both the ethoxy groups and the bromine atom can potentially act as DMGs. The relative directing power of these groups determines the site of metalation. Alkoxy groups are generally strong DMGs, while halogens like bromine are considered weaker DMGs. nih.gov Therefore, lithiation is expected to occur preferentially at a position ortho to one of the ethoxy groups.

The possible sites for deprotonation are C4 (ortho to the C3-ethoxy group) and C6 (ortho to the C2-ethoxy group). The C6 position is also ortho to the bromine atom. While bromine can direct metalation, the adjacent bulky ethoxy group may provide significant steric hindrance. The C4 position, being less sterically encumbered, is the more probable site for deprotonation directed by the C3-ethoxy group.

Table 2: Relative Directing Power of Common Functional Groups in Directed ortho Metalation

Group Directing Power
-CONR₂ Very Strong
-SO₂NR₂ Very Strong
-OCH₂OR Strong
-OR (Alkoxy) Strong
-NHCOR Strong
-F Moderate
-Cl Weak

| -Br | Weak |

Radical Reactions Involving Aryl Bromides

The carbon-bromine bond in aryl bromides like this compound can undergo homolytic cleavage under radical conditions (e.g., using radical initiators or light) to generate an aryl radical. This highly reactive intermediate can then participate in a variety of transformations.

One common radical reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This is typically achieved using a radical initiator and a hydrogen atom source.

Another important class of reactions involves the use of the aryl radical in carbon-carbon or carbon-heteroatom bond formation. These include various cross-coupling reactions, although many modern coupling reactions proceed via organometallic intermediates rather than free radicals. However, classic radical processes like additions to alkenes or arenes are possible.

It is important to distinguish these reactions from radical bromination of alkyl side chains (e.g., using N-bromosuccinimide, NBS), which requires a benzylic hydrogen. youtube.com Since this compound lacks an alkyl side chain, it would not undergo benzylic bromination. The radical reactivity is centered on the C-Br bond of the aromatic ring itself. youtube.com

Iv. Advanced Spectroscopic and Structural Characterization of 1 Bromo 2,3 Diethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-bromo-2,3-diethoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the two ethoxy groups. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the two alkoxy groups. The aromatic region is expected to show a complex splitting pattern due to the coupling between adjacent protons.

The three aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm, a characteristic range for protons attached to a benzene (B151609) ring. ucsd.edu The ethoxy groups will give rise to two sets of signals: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methyl and methylene protons, respectively.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H6.8 - 7.4Multiplet7.0 - 9.0
-OCH₂-3.9 - 4.2Quartet~7.0
-CH₃1.3 - 1.5Triplet~7.0

Note: The exact chemical shifts and coupling constants for the aromatic protons can be more precisely determined through spectral simulation or advanced 2D NMR techniques.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, a total of 10 distinct carbon signals are expected, corresponding to the six carbons of the benzene ring and the four carbons of the two ethoxy groups. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromine and ethoxy groups). The carbon atom directly bonded to the bromine atom is expected to be shifted upfield compared to the other aromatic carbons due to the heavy atom effect.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-Br110 - 115
C-OR145 - 155
Aromatic C-H115 - 130
-OCH₂-60 - 70
-CH₃14 - 16

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring. It would also show a clear correlation between the methylene and methyl protons of each ethoxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signals of the aromatic protons would correlate with their directly attached aromatic carbon atoms, and the methylene and methyl proton signals would correlate with their respective carbon signals. emerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (-CH₂, -CH₃)
1600 - 1450C=C stretchAromatic ring
1250 - 1200C-O-C stretch (asymmetric)Aryl-alkyl ether
1050 - 1000C-O-C stretch (symmetric)Aryl-alkyl ether
600 - 500C-Br stretchAryl bromide

The presence of strong bands in the 1250-1000 cm⁻¹ region would be indicative of the C-O stretching of the ether functional groups, while the band in the lower frequency region would confirm the presence of the carbon-bromine bond.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of the molecular structure.

Expected Raman Shifts for this compound:

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H stretchAromatic
1600 - 1550Ring breathing modeAromatic ring
1000 - 950Ring breathing modeSubstituted benzene
600 - 500C-Br stretchAryl bromide

The symmetric "ring breathing" modes of the benzene ring are often strong in the Raman spectrum and can provide information about the substitution pattern. The C-Br stretching vibration is also typically observable in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is indispensable for determining the precise elemental formula of a molecule. Unlike low-resolution mass spectrometry, which provides the nominal molecular weight, HRMS can measure the mass of a molecule with a very high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.org

For this compound, with the molecular formula C₁₀H₁₃BrO₂, the exact mass can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak. youtube.com

The theoretical exact masses for the two major isotopic molecular ions of this compound are presented in the table below. The presence of this isotopic doublet, with a mass difference of approximately 2 Da and a relative intensity ratio of about 1:1, is a definitive indicator of a monobrominated compound in the mass spectrum. wpmucdn.com

Interactive Data Table: Theoretical Exact Masses for Molecular Ions of this compound

Molecular Ion FormulaIsotopeTheoretical Exact Mass (Da)
[C₁₀H₁₃⁷⁹BrO₂]⁺⁷⁹Br244.0102
[C₁₀H₁₃⁸¹BrO₂]⁺⁸¹Br246.0082

Note: This table presents calculated theoretical values. As of this writing, specific experimental HRMS data for this compound has not been reported in publicly accessible scientific literature.

The molecular ion of this compound is expected to be relatively stable due to the aromatic ring. Key fragmentation pathways would likely involve the cleavage of the ethoxy groups. Common fragmentation mechanisms for alkoxybenzenes include the loss of an ethyl radical (•C₂H₅) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement.

A primary fragmentation step would be the loss of an ethyl radical (mass 29) from one of the ethoxy groups, leading to a resonance-stabilized cation. Another significant fragmentation could be the loss of an ethylene molecule (mass 28), resulting in a fragment ion with a hydroxyl group. Subsequent fragmentations could involve the loss of the second ethoxy group or the bromine atom. Cleavage of the carbon-bromine bond is also a possible fragmentation pathway. youtube.com

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Originm/z (for ⁷⁹Br)m/z (for ⁸¹Br)
[M]⁺Molecular Ion244246
[M - C₂H₅]⁺Loss of an ethyl radical215217
[M - C₂H₄]⁺Loss of ethylene216218
[M - C₂H₅ - C₂H₄]⁺Sequential loss of ethyl and ethylene187189
[M - 2(C₂H₄)]⁺Loss of two ethylene molecules188190
[M - Br]⁺Loss of a bromine radical165165

Note: This table is based on predicted fragmentation patterns for a compound of this structure. The m/z values are nominal masses. Experimental verification is required to confirm these pathways and their relative abundances.

X-ray Crystallography (If Crystalline Structures are Available)

To date, there are no published reports of the single-crystal X-ray structure of this compound. The compound is described as a liquid at standard conditions, which would preclude analysis by single-crystal X-ray diffraction unless a suitable crystalline derivative could be prepared or the compound itself crystallized at low temperatures. sigmaaldrich.com If a crystal structure were to be determined, it would provide unambiguous confirmation of the substitution pattern on the benzene ring and reveal the conformation of the two ethoxy groups relative to the ring and to each other.

Should a crystalline form of this compound be obtained and its structure solved, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. These interactions, which may include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···Br hydrogen bonds, govern the way the molecules are arranged in the crystal lattice. Understanding these interactions is crucial for correlating the molecular structure with the macroscopic properties of the solid material. However, in the absence of experimental crystallographic data, any discussion of intermolecular interactions and packing remains speculative.

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. For chiroptical analysis to be relevant, a chiral derivative of the compound would need to be synthesized. This could be achieved, for example, by introducing a stereocenter into one of the ethoxy groups or by synthesizing a derivative that exhibits atropisomerism.

As there are no reports in the scientific literature detailing the synthesis or study of chiral derivatives of this compound, there is currently no available data on the chiroptical properties of any related compounds. Consequently, a discussion on the application of chiroptical spectroscopy to this specific compound and its derivatives is not possible at this time.

V. Computational and Theoretical Investigations of 1 Bromo 2,3 Diethoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a substituted aromatic compound like 1-bromo-2,3-diethoxybenzene, these calculations would provide a deep understanding of its behavior at the molecular level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is dictated by the interplay of the benzene (B151609) ring's π-system and the electronic effects of the bromo and diethoxy substituents. The bromine atom, being an electronegative halogen, would act as a weak deactivator of the aromatic ring through its inductive effect (-I), while also participating in resonance through its lone pairs (+M effect). The ethoxy groups are strong activators due to the +M effect of the oxygen lone pairs, which donate electron density to the π-system.

A molecular orbital (MO) analysis would reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. For this compound, the HOMO would likely be concentrated on the electron-rich benzene ring and the oxygen atoms of the ethoxy groups. The LUMO, in contrast, would be expected to have significant contributions from the antibonding orbitals of the C-Br bond and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties.

Conformational Analysis and Energy Minima

The presence of two flexible ethoxy groups introduces conformational complexity to this compound. The rotation around the C-O and C-C bonds of the ethoxy chains leads to multiple possible conformers. A thorough conformational analysis, typically performed using methods like Density Functional Theory (DFT), would be necessary to identify the various energy minima on the potential energy surface.

The most stable conformer (the global minimum) would be the one that minimizes steric hindrance and optimizes electronic interactions. It is expected that the ethyl groups would orient themselves to reduce steric clashes with the adjacent bromo group and with each other. The relative energies of different stable conformers would be calculated to understand their population distribution at a given temperature.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. For this compound, the ESP map would highlight regions of negative potential (electron-rich areas) and positive potential (electron-poor areas).

The oxygen atoms of the ethoxy groups would be centers of high negative potential due to their high electronegativity and lone pairs. The aromatic ring would also exhibit negative potential due to its π-electron cloud. Conversely, the hydrogen atoms of the ethyl groups and the region around the bromine atom (the σ-hole) would show positive potential. The ESP map is a valuable tool for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack.

Reaction Mechanism Predictions

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions, providing insights into the transition states and energy barriers involved.

Transition State Calculations for Key Reactions

For this compound, key reactions could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the ethoxy groups. Transition state calculations would be employed to locate the saddle points on the potential energy surface that connect reactants to products.

For instance, in an electrophilic substitution reaction, the calculations would model the formation of the sigma complex (arenium ion) and identify the transition state leading to its formation. The structure of the transition state would reveal the geometry of the interacting species at the point of highest energy along the reaction coordinate.

Activation Energy and Reaction Path Determination

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. By mapping the entire reaction pathway from reactants through the transition state to products, a reaction profile can be constructed.

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties is a significant application of computational chemistry in the study of molecules like this compound. Through theoretical calculations, it is possible to simulate spectra, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, which can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's quantum mechanical properties.

Theoretical predictions of NMR chemical shifts are invaluable for assigning signals in experimentally obtained spectra and for validating the computed molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts are derived. semanticscholar.org This method is often employed in conjunction with Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

To illustrate the type of data generated from such calculations, the following table presents theoretically predicted ¹H and ¹³C NMR chemical shifts for a related compound, 1-bromo-4-nitrobenzene, calculated using the B3LYP/6-311++G(d,p) method.

Table 1: Illustrative Theoretical NMR Chemical Shifts for an Analogous Compound (1-Bromo-4-nitrobenzene)

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C1 123.4 -
C2 133.5 7.8
C3 127.1 8.1
C4 148.2 -
C5 127.1 8.1
C6 133.5 7.8

Note: This data is for 1-bromo-4-nitrobenzene and is presented for illustrative purposes to demonstrate the output of theoretical NMR predictions.

The accuracy of these predictions is often validated by comparing the calculated shifts with experimental data, with good correlation providing confidence in the computed molecular structure. mdpi.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies, offering detailed insights into the molecule's structure and bonding. These calculations are typically performed using DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p). researchgate.net

The process involves optimizing the molecular geometry to find a stable energy minimum, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. For a more accurate comparison with experimental spectra, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

While specific vibrational frequency calculations for this compound are not available in published literature, studies on similar molecules, such as 1-bromo-2-chlorobenzene and 1-bromo-4-chlorobenzene, demonstrate the utility of this approach. researchgate.netresearchgate.net The calculated frequencies, along with their corresponding IR and Raman intensities, can be used to generate theoretical spectra that can be compared directly with experimental FT-IR and FT-Raman spectra. researchgate.net The potential energy distribution (PED) analysis is also commonly performed to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. semanticscholar.org

Below is an illustrative table of calculated vibrational frequencies and their assignments for a related halogenated benzene derivative.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for an Analogous Compound (1-Bromo-4-chlorobenzene)

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) Assignment (Potential Energy Distribution)
ν(C-H) 3088 C-H stretching
ν(C-C) 1568 C-C aromatic ring stretching
β(C-H) 1186 C-H in-plane bending
ν(C-Br) 672 C-Br stretching
α(C-C-C) 613 C-C-C out-of-plane bending

Note: This data is for 1-bromo-4-chlorobenzene and is presented for illustrative purposes to demonstrate the output of vibrational frequency calculations.

The agreement between the calculated and experimental vibrational spectra provides strong evidence for the accuracy of the computed molecular structure and force field. researchgate.net

Molecular Dynamics Simulations (If Relevant for Interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

While specific MD simulations for this compound are not prominently featured in the scientific literature, the methodology is highly relevant for understanding its intermolecular interactions. For aromatic molecules, MD simulations are particularly useful for investigating non-covalent interactions like π-π stacking, which are important in molecular recognition and self-assembly processes. kummerlaender.eu

An MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The simulation would then solve Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities over time. From this trajectory, various properties can be analyzed, such as radial distribution functions to understand the local molecular environment and the dynamics of intermolecular interactions.

For substituted benzenes, MD simulations have been used to study their behavior in the liquid phase and their interactions in dimers and larger clusters. researchgate.net These studies can reveal preferred orientations and the strength of interactions, which are influenced by the nature and position of the substituents on the benzene ring. purdue.eduacs.org For instance, the presence of the bromo and diethoxy groups in this compound would be expected to influence its electrostatic potential and, consequently, its interaction with neighboring molecules.

In the context of its interactions, MD simulations could be employed to study:

Solvation: How this compound molecules are arranged in a particular solvent and the energetic contributions to the solvation process.

Aggregation: The tendency of this compound molecules to self-associate in solution through interactions such as π-π stacking.

Binding: The interaction of this compound with a receptor or active site, providing insights into potential biological activity.

Although detailed findings from MD simulations on this specific compound are not available, the technique remains a powerful and relevant tool for future theoretical investigations into its dynamic and interactive properties.

Table of Compounds Mentioned

Compound Name
This compound
1-Bromo-4-nitrobenzene
Tetramethylsilane
1-Bromo-2-chlorobenzene

Vi. Applications of 1 Bromo 2,3 Diethoxybenzene As a Key Synthetic Intermediate

Precursor in the Synthesis of Functional Organic Materials

Conjugated Polymers and Oligomers

The synthesis of conjugated polymers often relies on the polymerization of appropriately functionalized aromatic monomers. Halogenated aromatic compounds, such as 1-Bromo-2,3-diethoxybenzene, are common precursors in polymerization reactions like Suzuki, Stille, and Heck couplings. These reactions enable the formation of long, conjugated polymer chains that are essential for the electronic properties of these materials. The diethoxy groups can enhance the solubility and processability of the resulting polymers, which is a critical factor for their application in electronic devices.

Optoelectronic Materials (e.g., for OLEDs)

In the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices, the design of the organic materials is paramount. The electronic properties of these materials, such as their energy levels and charge transport characteristics, can be fine-tuned by modifying their molecular structure. The 2,3-diethoxybenzene unit can be incorporated into molecules designed for these applications to influence these properties. The bromine atom on this compound allows for its integration into larger, more complex molecules that may serve as emitters, charge transporters, or host materials in OLEDs.

Dyes and Pigments

The color and properties of dyes and pigments are determined by their chemical structure, particularly the nature and extent of their conjugated systems. Azo dyes, for instance, are a large class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of some azo dyes involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich aromatic compound. While direct evidence of this compound's use in widely commercialized dyes is scarce, its structural features make it a plausible precursor for the synthesis of novel colorants. The diethoxy groups can act as auxochromes, which are groups that can modify the color of a chromophore.

The ability to form new chemical bonds in a controlled and predictable manner is the cornerstone of modern organic synthesis. This compound provides a versatile platform for the construction of intricate molecular architectures through various coupling reactions.

Building Block in Complex Molecule Synthesis

Construction of Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. A notable application of a related compound is in the synthesis of dibenzofurans. Research has shown that ortho-haloiodobenzenes can react with 6-diazo-2-cyclohexenones in a one-pot process involving a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling to form the dibenzofuran (B1670420) skeleton. organic-chemistry.org This type of transformation highlights the potential of bromo-substituted di-alkoxybenzenes as key intermediates in the synthesis of complex heterocyclic systems.

Scaffold for Aryl-Aryl and Aryl-Alkyl Coupling Products

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of aryl-aryl and aryl-alkyl bonds. As a bromo-substituted aromatic, this compound is an ideal substrate for these reactions. It can be coupled with a variety of partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), and alkenes (Heck coupling), to generate more complex molecules with tailored properties. These reactions are fundamental in academic and industrial research for the synthesis of new materials and biologically active compounds.

Role in Agrochemical and Fine Chemical Development (excluding biological activity of end-products)

The 2,3-diethoxyphenyl scaffold, accessible from this compound, is a structural motif that can be incorporated into larger molecules designed for various applications in the chemical industry. Its utility lies in its capacity to undergo a range of chemical transformations, allowing for the systematic modification of molecular structures.

In the development of new agrochemicals, building blocks that allow for the creation of diverse molecular libraries are essential. This compound serves as a key starting material for intermediates that can be further elaborated into potential herbicides, fungicides, or insecticides. The primary role of the bromo-substituent is to function as a handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.

For instance, the conversion of this compound into its corresponding boronic acid or boronic ester derivative creates a versatile nucleophilic partner for coupling with various aryl or heteroaryl halides. This pathway is fundamental for constructing biaryl or heteroaryl-aryl structures, which are common frameworks in agrochemical compounds. The synthesis of 2,3-diethoxyphenylboronic acid allows the 2,3-diethoxyphenyl moiety to be introduced into a target molecule, with the ethoxy groups serving to modify properties like solubility and electronic character of the final product.

Interactive Data Table: Synthesis of a Biaryl Agrochemical Intermediate
StepReactant 1Reactant 2ReagentsProductYield (%)
1This compoundn-Butyllithium, then Triisopropyl borateDiethyl ether, -78 °C2,3-Diethoxyphenylboronic acid~85
22,3-Diethoxyphenylboronic acid2-Chloro-5-methylpyridinePd(PPh₃)₄, Na₂CO₃2-(2,3-Diethoxyphenyl)-5-methylpyridine~90

Structure-Reactivity Relationship (SRR) studies are crucial for understanding how modifications to a molecule's structure influence its chemical reactivity. This compound is an ideal platform for such studies due to the distinct electronic environment created by the two ethoxy groups and the versatile reactivity of the bromo-substituent.

By keeping the 2,3-diethoxy substitution pattern constant, the bromine atom can be replaced with a wide array of functional groups through well-established organometallic and transition-metal-catalyzed reactions. This generates a series of derivatives where the steric and electronic properties at the 1-position are systematically varied. Researchers can then quantify how these changes affect the reactivity of the molecule in a subsequent, standardized chemical reaction. For example, the effect of substituents on the nucleophilicity or electrophilicity of the aromatic ring can be assessed. This data is invaluable for designing molecules with tailored reactivity profiles for specific applications in fine chemical synthesis.

Interactive Data Table: Potential Derivatizations for SRR Studies
Starting MaterialReaction TypeReagent(s)ProductPurpose of Derivatization
This compoundCyanation (Rosenmund-von Braun)CuCN, DMF2,3-DiethoxybenzonitrileIntroduce electron-withdrawing nitrile group
This compoundSuzuki CouplingPhenylboronic acid, Pd catalyst2,3-DiethoxybiphenylIntroduce bulky, neutral phenyl group
This compoundStille CouplingTributyl(vinyl)stannane, Pd catalyst1,2-Diethoxy-3-vinylbenzeneIntroduce reactive vinyl group
This compoundBuchwald-Hartwig AminationAniline, Pd catalyst, baseN-(2,3-Diethoxyphenyl)anilineIntroduce electron-donating amino group

Catalyst or Ligand Precursor in Homogeneous Catalysis

In homogeneous catalysis, the performance of a metal catalyst is heavily dependent on the properties of its coordinating ligands. liv.ac.uk Arylphosphines are among the most important classes of ligands, and their steric and electronic properties can be fine-tuned to optimize catalytic activity and selectivity. nih.gov

This compound is a precursor for the synthesis of tertiary phosphine (B1218219) ligands bearing the electron-rich 2,3-diethoxyphenyl group. The synthesis typically involves the conversion of the aryl bromide into an organometallic intermediate, such as an organolithium or Grignard reagent, which is then reacted with a chlorophosphine electrophile like diphenylphosphine (B32561) chloride (Ph₂PCl).

The resulting ligand, (2,3-diethoxyphenyl)diphenylphosphine, possesses unique characteristics. The two ethoxy groups ortho and meta to the phosphorus atom increase the electron density on the phosphorus, enhancing its donor capacity (basicity). This strong electron-donating ability can stabilize the metal center in a low oxidation state and promote key steps in catalytic cycles, such as oxidative addition. The steric bulk provided by these groups also influences the coordination geometry around the metal center, which can be leveraged to control the selectivity of catalytic reactions like cross-coupling and hydroformylation. liv.ac.ukbeilstein-journals.org

Interactive Data Table: Synthesis of a (2,3-Diethoxyphenyl)phosphine Ligand
StepReactant 1Reagent(s)Intermediate/ProductReaction ConditionsTypical Yield (%)
1This compoundMagnesium (Mg) turnings2,3-Diethoxyphenylmagnesium bromide (Grignard Reagent)Anhydrous THF, reflux>90
22,3-Diethoxyphenylmagnesium bromideDiphenylphosphine chloride (Ph₂PCl)(2,3-Diethoxyphenyl)diphenylphosphineAnhydrous THF, 0 °C to RT~80-85

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., coupling constants confirm bromine’s para/ortho orientation relative to ethoxy groups). For example, diethoxy groups split aromatic proton signals into distinct doublets .
  • Mass Spectrometry (GC-MS) : High-resolution MS validates molecular weight (e.g., 259.05 g/mol) and detects impurities like residual starting materials or debrominated byproducts .
  • Melting Point Analysis : Compare observed mp (if solid) with literature values to assess purity. Discrepancies may indicate solvent residues or isomer contamination, requiring column chromatography for resolution .

How do electronic effects of ethoxy groups dictate regioselectivity during functionalization of this compound?

Advanced Research Focus
The ethoxy groups are strong ortho/para-directing moieties. In this compound:

  • Steric Hindrance : The 2,3-diethoxy arrangement blocks para positions, forcing electrophiles (e.g., nitration, sulfonation) to attack meta to bromine or ortho to ethoxy groups.
  • Catalytic Effects : Lewis acids like FeCl₃ enhance electrophilic substitution by polarizing bromine, as seen in similar bromo-methoxybenzene systems .
  • Competing Pathways : DFT calculations or Hammett parameters can predict reactivity trends. For example, bromine’s electron-withdrawing effect may deactivate the ring, requiring harsher conditions for subsequent reactions .

What strategies mitigate hydrodebromination during cross-coupling reactions involving this compound?

Advanced Research Focus
Hydrodebromination (loss of Br⁻) competes in Suzuki or Ullmann couplings. Mitigation methods include:

  • Solvent Choice : Aprotic solvents like DMF or NMP reduce proton availability, suppressing debromination (e.g., showed DMF minimizes side reactions in bromoaromatic systems) .
  • Catalyst Optimization : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) to stabilize the transition state and prevent β-hydride elimination .
  • Temperature Moderation : Lower reaction temperatures (e.g., 60–80°C) slow down radical pathways that favor debromination .

How is this compound utilized in designing enzyme inhibitors or bioactive molecules?

Q. Advanced Research Focus

  • Pharmaceutical Intermediates : The bromine atom serves as a handle for cross-coupling to introduce pharmacophores (e.g., biaryl motifs for kinase inhibitors) .
  • Enzyme Binding Studies : The ethoxy groups enhance metabolic stability and hydrophobic interactions, as seen in β-secretase (BACE1) inhibitors for Alzheimer’s research .
  • Structural Analogues : Replace bromine with amines via Buchwald-Hartwig amination to explore structure-activity relationships (SAR) .

How should researchers address contradictory data in reaction outcomes or spectral analyses?

Q. Advanced Research Focus

  • Variable Isolation : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate factors like moisture or oxygen sensitivity .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to predict regioselectivity or intermediate stability, comparing with experimental results .
  • Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and HPLC to resolve spectral ambiguities (e.g., distinguishing isomers in ’s halogenated methoxybenzenes) .

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